9alpha-Chloro-9-desfluoroHalobetasol17-Propionate
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Overview
Description
9alpha-Chloro-9-desfluoroHalobetasol17-Propionate: is a synthetic corticosteroid derivativeThis compound is primarily used as an impurity reference standard for Halobetasol Propionate, which is an anti-inflammatory and dermatologic agent commonly used to treat psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9alpha-Chloro-9-desfluoroHalobetasol17-Propionate involves multiple steps, starting from the appropriate steroidal precursors. The key steps include chlorination, fluorination, and esterification reactions. The reaction conditions typically involve the use of specific reagents and catalysts under controlled temperatures and pressures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for quality control and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Halogen substitution reactions are possible, especially involving the chlorine and fluorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or fluorinating agents like diethylaminosulfur trifluoride.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 9alpha-Chloro-9-desfluoroHalobetasol17-Propionate is used as a reference standard for analytical method development and validation. It is also employed in the synthesis of other corticosteroid derivatives.
Biology: In biological research, this compound is used to study the effects of corticosteroids on cellular processes and gene expression.
Medicine: Medically, it serves as an impurity reference standard for Halobetasol Propionate, aiding in the quality control of pharmaceutical formulations.
Industry: Industrially, it is used in the production of corticosteroid-based medications and in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 9alpha-Chloro-9-desfluoroHalobetasol17-Propionate involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in anti-inflammatory and immunosuppressive effects. The compound inhibits the release of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
Halobetasol Propionate: A potent corticosteroid used to treat inflammatory skin conditions.
Clobetasol Propionate: Another corticosteroid with similar anti-inflammatory properties.
Uniqueness: 9alpha-Chloro-9-desfluoroHalobetasol17-Propionate is unique due to its specific chemical modifications, such as the presence of chlorine and fluorine atoms, which enhance its stability and potency compared to other corticosteroids .
Properties
IUPAC Name |
[9-chloro-17-(2-chloroacetyl)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31Cl2FO5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(28)17-9-14(29)6-7-22(17,3)24(16,27)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPFKMAMNGPPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31Cl2FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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